Tetrahydrofurfuryl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl bromide can be synthesized through the bromination of tetrahydrofurfuryl alcohol. One common method involves the use of phosphorus tribromide and pyridine . The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, separatory funnel, and calcium chloride tube. The mixture is cooled to -5°C, and the tetrahydrofurfuryl alcohol is added slowly with stirring. The reaction mixture is then allowed to stand for 24-48 hours before purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid or phosphorus tribromide on the corresponding alcohol . The yield is significantly improved by using phosphorus tribromide and pyridine .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl bromide primarily undergoes substitution reactions due to the presence of the bromine functional group . It can react with various nucleophiles to form different products.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation and Reduction Reactions: While this compound is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.
Major Products Formed: The major products formed from the substitution reactions of this compound include tetrahydrofurfuryl ethers, amines, and other substituted derivatives .
Scientific Research Applications
Tetrahydrofurfuryl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrahydrofurfuryl bromide exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached .
Comparison with Similar Compounds
Tetrahydrofurfuryl Alcohol: This compound is the precursor to tetrahydrofurfuryl bromide and shares similar structural features.
Bis(Tetrahydrofurfuryl) Ether: Another related compound, used in various applications including as a solvent in supercapacitors.
Uniqueness: this compound is unique due to its bromine functional group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows it to be used as a versatile reagent in organic synthesis, distinguishing it from its similar counterparts .
Properties
IUPAC Name |
2-(bromomethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHILFSOWRNVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870857 | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-30-9 | |
Record name | 2-(Bromomethyl)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrofurfuryl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofurfuryl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Tetrahydrofurfuryl bromide in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be reacted with n-butyllithium to produce Pent-4-yn-1-ol with high yield []. This transformation highlights its utility in constructing more complex molecules. Furthermore, it acts as a precursor to the corresponding Grignard reagent, which can be further employed in various synthetic transformations.
Q2: Has this compound been used to study reaction mechanisms?
A2: Yes, researchers have utilized this compound, specifically its enantiomerically enriched form, to investigate chiral induction during bromocyclization reactions []. By studying its interaction with specific glycoside substrates, they gained insights into the stereochemical outcome of these reactions and the factors influencing them.
Q3: Are there efficient synthetic routes available for the preparation of this compound?
A3: Yes, a notable synthesis of this compound involves reacting Tetrahydrofurfuryl alcohol with Bromine in the presence of Triphenylphosphine []. This method offers several advantages, including mild reaction conditions and high yields, making it suitable for laboratory-scale preparations.
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